molecular formula C17H18N2O2 B2571237 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea CAS No. 2097918-95-9

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea

Cat. No.: B2571237
CAS No.: 2097918-95-9
M. Wt: 282.343
InChI Key: YCEYZHNRHINAMQ-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is an organic compound that features a benzofuran ring system and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea typically involves the following steps:

    Formation of 2,3-Dihydro-1-benzofuran-3-ylmethylamine: This intermediate can be synthesized by the reduction of 2,3-dihydro-1-benzofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.

    Coupling with 2-Methylphenyl Isocyanate: The intermediate is then reacted with 2-methylphenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and as a building block for polymers.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase, leading to anti-inflammatory effects.

    Pathways Involved: It may inhibit pathways involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-3-ylmethylamine: A precursor in the synthesis of the target compound.

    2-Methylphenyl Isocyanate: Another precursor used in the synthesis.

    Benzofuran Derivatives: Compounds with similar benzofuran ring systems.

Uniqueness

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is unique due to its combination of a benzofuran ring and a urea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-2-4-8-15(12)19-17(20)18-10-13-11-21-16-9-5-3-7-14(13)16/h2-9,13H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYZHNRHINAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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